molecular formula C15H17N3O3 B5706152 5-(2-cyclopentylethyl)-3-(4-nitrophenyl)-1,2,4-oxadiazole

5-(2-cyclopentylethyl)-3-(4-nitrophenyl)-1,2,4-oxadiazole

Cat. No.: B5706152
M. Wt: 287.31 g/mol
InChI Key: YAMGADGRYZOEGY-UHFFFAOYSA-N
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Description

5-(2-cyclopentylethyl)-3-(4-nitrophenyl)-1,2,4-oxadiazole is an organic compound belonging to the class of oxadiazoles Oxadiazoles are heterocyclic compounds containing an oxygen and two nitrogen atoms in a five-membered ring This particular compound is characterized by the presence of a cyclopentylethyl group and a nitrophenyl group attached to the oxadiazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(2-cyclopentylethyl)-3-(4-nitrophenyl)-1,2,4-oxadiazole typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of a hydrazide with a nitrile oxide. The hydrazide is prepared from the corresponding carboxylic acid, while the nitrile oxide is generated in situ from a nitro compound.

  • Step 1: Preparation of Hydrazide

    • React the carboxylic acid with hydrazine hydrate in the presence of a dehydrating agent such as phosphorus oxychloride.
    • Reaction conditions: Reflux in an appropriate solvent (e.g., ethanol) for several hours.
  • Step 2: Generation of Nitrile Oxide

    • Treat the nitro compound with a base (e.g., sodium hydroxide) and a chlorinating agent (e.g., sodium hypochlorite) to generate the nitrile oxide in situ.
    • Reaction conditions: Stirring at room temperature.
  • Step 3: Cyclization

    • Combine the hydrazide and nitrile oxide under reflux conditions to form the oxadiazole ring.
    • Reaction conditions: Reflux in an appropriate solvent (e.g., ethanol) for several hours.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated systems, and efficient purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The nitrophenyl group can undergo reduction to form an amino group.

    Reduction: The nitrophenyl group can be reduced to an amine using reducing agents such as hydrogen gas and a palladium catalyst.

    Substitution: The oxadiazole ring can participate in nucleophilic substitution reactions, where the nitrophenyl group can be replaced by other substituents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide.

    Reduction: Hydrogen gas with palladium on carbon, sodium borohydride.

    Substitution: Nucleophiles such as amines, thiols, and alcohols.

Major Products

    Reduction: 5-(2-cyclopentylethyl)-3-(4-aminophenyl)-1,2,4-oxadiazole.

    Substitution: Various substituted oxadiazoles depending on the nucleophile used.

Scientific Research Applications

    Medicinal Chemistry: It has shown promise as a scaffold for the development of new pharmaceuticals, particularly as antimicrobial and anticancer agents.

    Materials Science: The compound’s unique electronic properties make it a candidate for use in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).

    Biology: It has been investigated for its potential as a fluorescent probe for biological imaging due to its ability to emit light upon excitation.

    Industry: The compound’s stability and reactivity make it useful in the synthesis of advanced materials and as an intermediate in chemical manufacturing.

Mechanism of Action

The mechanism of action of 5-(2-cyclopentylethyl)-3-(4-nitrophenyl)-1,2,4-oxadiazole depends on its application:

    Antimicrobial Activity: The compound may disrupt bacterial cell membranes or interfere with essential enzymes, leading to cell death.

    Anticancer Activity: It may induce apoptosis (programmed cell death) in cancer cells by targeting specific molecular pathways.

    Fluorescent Probes: The compound’s ability to emit light upon excitation is due to its electronic structure, which allows it to absorb and emit photons efficiently.

Comparison with Similar Compounds

5-(2-cyclopentylethyl)-3-(4-nitrophenyl)-1,2,4-oxadiazole can be compared with other oxadiazoles:

    5-phenyl-1,2,4-oxadiazole: Lacks the cyclopentylethyl and nitrophenyl groups, resulting in different electronic and physical properties.

    3-(4-nitrophenyl)-5-methyl-1,2,4-oxadiazole: Contains a methyl group instead of a cyclopentylethyl group, affecting its reactivity and applications.

    5-(2-cyclopentylethyl)-3-phenyl-1,2,4-oxadiazole:

The uniqueness of this compound lies in its specific combination of substituents, which confer distinct electronic, physical, and chemical properties, making it suitable for a wide range of applications.

Properties

IUPAC Name

5-(2-cyclopentylethyl)-3-(4-nitrophenyl)-1,2,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17N3O3/c19-18(20)13-8-6-12(7-9-13)15-16-14(21-17-15)10-5-11-3-1-2-4-11/h6-9,11H,1-5,10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YAMGADGRYZOEGY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)CCC2=NC(=NO2)C3=CC=C(C=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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